molecular formula C3H5Cl2O3P B13626263 Ethyl Dichlorophosphorylformate

Ethyl Dichlorophosphorylformate

Cat. No.: B13626263
M. Wt: 190.95 g/mol
InChI Key: MPTKFBJYKPUIGE-UHFFFAOYSA-N
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Description

Ethyl dichlorophosphate (CAS 1498-51-7), also known as ethyl phosphorodichloridate, is an organophosphorus compound with the formula C₂H₅Cl₂O₃P and a molecular weight of 162.94 g/mol . Its structure consists of a phosphoryl group (P=O) bonded to two chlorine atoms and an ethoxy group, making it a reactive intermediate in organic synthesis.

Properties

Molecular Formula

C3H5Cl2O3P

Molecular Weight

190.95 g/mol

IUPAC Name

ethyl dichlorophosphorylformate

InChI

InChI=1S/C3H5Cl2O3P/c1-2-8-3(6)9(4,5)7/h2H2,1H3

InChI Key

MPTKFBJYKPUIGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)P(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylphosphonoformate can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with ethanol in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)COOC}_2\text{H}_5 + 3 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of ethylphosphonoformate often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethylphosphonoformate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates.

    Substitution: Various substituted phosphonoformates depending on the nucleophile used.

Scientific Research Applications

Ethylphosphonoformate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as an inhibitor in biochemical assays.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethylphosphonoformate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphonoformate group to various substrates, thereby modifying their chemical properties. This reactivity is particularly useful in the inhibition of enzymes and the modification of biomolecules.

Molecular Targets and Pathways: Ethylphosphonoformate targets enzymes that are involved in phosphorylation processes. By inhibiting these enzymes, it can disrupt various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Chemical Structures and Properties

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Formula Molecular Weight (g/mol) Structure Type Key Functional Groups
Ethyl Dichlorophosphate 1498-51-7 C₂H₅Cl₂O₃P 162.94 Phosphorodichloridate P=O, Cl, OCH₂CH₃
Ethyl Chloroformate 541-41-3 C₃H₅ClO₂ 108.52 Chloroformate ester Cl-C=O, OCH₂CH₃
Ethyl Phosphonous Dichloride 1498-40-4 C₂H₅Cl₂P 130.93 Phosphonous dichloride P(III) with Cl, CH₂CH₃
Ethyl Phosphonyl Dichloride 1066-50-8 C₂H₅Cl₂O₂P 158.93 Phosphonyl dichloride P=O, Cl, CH₂CH₃

Key Observations :

  • Central Atom : Ethyl dichlorophosphate and its phosphorus analogs (e.g., ethyl phosphonyl dichloride) feature a phosphorus center, whereas ethyl chloroformate is carbon-based.
  • Oxidation State: Ethyl dichlorophosphate and ethyl phosphonyl dichloride contain pentavalent phosphorus (P(V)), while ethyl phosphonous dichloride has trivalent phosphorus (P(III)) .
  • Reactivity : Ethyl chloroformate’s carbonyl group (C=O) makes it highly reactive with nucleophiles like amines and alcohols, whereas phosphorus-based compounds undergo hydrolysis to form phosphoric or phosphonic acids .

Research Findings :

  • Ethyl chloroformate’s hazards are well-documented, requiring stringent protocols like NIOSH-approved respirators and emergency showers .

Biological Activity

Ethyl dichlorophosphorylformate (EDCPF) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of EDCPF, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C4H6Cl2O4P
  • Molecular Weight : 211.97 g/mol
  • IUPAC Name : Ethyl dichlorophosphoryl formate
  • Structural Formula :
    O C O P Cl 2 OCC \text{O C O P Cl 2 OCC }

EDCPF acts primarily as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, particularly DNA and proteins. This interaction can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : EDCPF can bind to enzymes, inhibiting their function and altering metabolic pathways.
  • Induction of Apoptosis : By modifying cellular components, EDCPF may trigger programmed cell death in cancer cells, making it a candidate for antineoplastic therapies .

Anticancer Activity

One notable study investigated the anticancer effects of EDCPF on various cancer cell lines. The results indicated that EDCPF exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study found that treatment with EDCPF resulted in:

  • Cell Cycle Arrest : A notable increase in cells at the G2/M phase, indicating disruption in the normal cell cycle progression.
  • Increased Apoptosis : Flow cytometry analyses revealed a higher percentage of apoptotic cells post-treatment with EDCPF compared to control groups .

Neuroprotective Effects

Another research effort focused on the neuroprotective properties of EDCPF. In vitro studies demonstrated that EDCPF could protect neuronal cells from oxidative stress-induced damage. Key findings included:

  • Reduction in Reactive Oxygen Species (ROS) : Cells treated with EDCPF showed lower levels of ROS compared to untreated controls.
  • Enhanced Cell Viability : Neuronal cells exhibited improved survival rates when exposed to neurotoxic agents in the presence of EDCPF .

Comparative Analysis with Similar Compounds

CompoundMolecular WeightMechanism of ActionNotable Effects
This compound211.97 g/molAlkylation of biomoleculesAnticancer, neuroprotective
Chlorambucil278.17 g/molAlkylation, primarily affects DNAAnticancer
Cisplatin300.05 g/molDNA cross-linkingAnticancer

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